molecular formula C6H12N4S B15179254 4-Butyl-5-imino-1,2,4-triazolidine-3-thione CAS No. 66870-10-8

4-Butyl-5-imino-1,2,4-triazolidine-3-thione

Cat. No.: B15179254
CAS No.: 66870-10-8
M. Wt: 172.25 g/mol
InChI Key: YVYGAERHPMSKME-UHFFFAOYSA-N
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Description

4-Butyl-5-imino-1,2,4-triazolidine-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazolidine-3-thiones. This compound is characterized by its unique structure, which includes a triazolidine ring with a thione group and an imino group. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-5-imino-1,2,4-triazolidine-3-thione typically involves the reaction of aldehydes or ketones with thiosemicarbazide. One efficient method utilizes a novel acidic ionic liquid as a catalyst. The reaction is carried out in a 60:40 water/ethanol mixture at room temperature, resulting in the formation of the target compound . Another method employs meglumine as a reusable catalyst under aqueous conditions, offering a simple and eco-friendly approach .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the use of green chemistry principles, such as employing biodegradable catalysts and aqueous solvents, is encouraged to enhance the sustainability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-5-imino-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group or the thione group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

4-Butyl-5-imino-1,2,4-triazolidine-3-thione can be compared with other 1,2,4-triazolidine-3-thione derivatives, such as:

    1,2,4-Triazolidine-3-thione: The parent compound without the butyl and imino substitutions.

    4-Methyl-5-imino-1,2,4-triazolidine-3-thione: A similar compound with a methyl group instead of a butyl group.

    4-Phenyl-5-imino-1,2,4-triazolidine-3-thione: A derivative with a phenyl group, which may exhibit different biological activities.

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

CAS No.

66870-10-8

Molecular Formula

C6H12N4S

Molecular Weight

172.25 g/mol

IUPAC Name

3-amino-4-butyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C6H12N4S/c1-2-3-4-10-5(7)8-9-6(10)11/h2-4H2,1H3,(H2,7,8)(H,9,11)

InChI Key

YVYGAERHPMSKME-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NNC1=S)N

Origin of Product

United States

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